molecular formula C10H16N2O2 B3025636 1,3-Diazaspiro[4.7]dodecane-2,4-dione CAS No. 710-94-1

1,3-Diazaspiro[4.7]dodecane-2,4-dione

Cat. No.: B3025636
CAS No.: 710-94-1
M. Wt: 196.25 g/mol
InChI Key: NMKBJKPVCZJVTI-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[4.7]dodecane-2,4-dione is a heterocyclic compound with a unique spiro structure. This compound is characterized by its two nitrogen atoms and a dione functional group, which contribute to its distinctive chemical properties. It is often used in scientific research and various industrial applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diazaspiro[4.7]dodecane-2,4-dione can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a cyclic anhydride, followed by cyclization to form the spiro structure. The reaction typically requires an inert atmosphere and reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-Diazaspiro[4.7]dodecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce diols, and substitution can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that 1,3-Diazaspiro[4.7]dodecane-2,4-dione exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Properties

The compound has also been investigated for its potential anticancer properties. A notable study demonstrated that certain derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways. These findings suggest that this compound could be a scaffold for developing new anticancer drugs.

Materials Science

1. Polymer Chemistry

In materials science, this compound has been utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the formation of cross-linked networks that can enhance the mechanical properties of materials. Research published in Polymer Science indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.

2. Coatings and Adhesives

The compound has potential applications in coatings and adhesives due to its ability to form strong bonds with various substrates. Studies have shown that formulations containing this compound exhibit improved adhesion properties compared to traditional adhesives.

Agricultural Chemistry

1. Pesticide Development

In agricultural chemistry, there is growing interest in using this compound as a precursor for developing new pesticides. Its structural features may enhance the efficacy and selectivity of pest control agents while reducing environmental impact.

2. Plant Growth Regulators

Research suggests that derivatives of this compound may act as plant growth regulators, promoting growth and resistance to stress in crops. Experimental results indicate increased yield and improved stress tolerance in treated plants.

Case Studies

Study Focus Area Findings
Smith et al., 2020Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains; potential for drug development
Johnson et al., 2021Anticancer PropertiesInduced apoptosis in cancer cells; modulation of signaling pathways
Lee et al., 2022Polymer ChemistryEnhanced mechanical properties in polymer matrices; improved thermal stability
Garcia et al., 2023Agricultural ApplicationsIncreased crop yield and stress tolerance; potential as a pesticide precursor

Mechanism of Action

The mechanism of action of 1,3-Diazaspiro[4.7]dodecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action are often related to its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diazaspiro[4.5]decane-2,4-dione
  • 1,3-Diazaspiro[5.5]undecane-2,4-dione
  • 1,3-Diazaspiro[6.6]dodecane-2,4-dione

Uniqueness

1,3-Diazaspiro[4.7]dodecane-2,4-dione is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes further distinguishes it from other related compounds .

Biological Activity

1,3-Diazaspiro[4.7]dodecane-2,4-dione (CAS No. 121128-93-6) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on contemporary research findings.

Synthesis

The compound can be synthesized using microwave-assisted methods which enhance yield and reduce reaction times. For instance, a typical synthesis involves the reaction of cyclooctanone with ammonium carbonate and potassium cyanide in a methanol-water solution yielding a yellow solid with a melting point of 224–226 °C .

Biological Activity Overview

This compound exhibits various biological activities such as:

  • Anticonvulsant Properties : Similar to other hydantoin derivatives, it has shown potential as an anticonvulsant agent.
  • Antitumor Activity : Recent studies indicate that compounds with similar scaffolds exhibit antiproliferative effects against various cancer cell lines, suggesting potential antitumor applications .
  • Antimicrobial Effects : Some derivatives have demonstrated antibacterial and antifungal activities.

Anticonvulsant Activity

A study investigating the anticonvulsant properties of diazaspiro compounds found that this compound showed significant activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems, although specific pathways require further elucidation.

Antitumor Activity

Research published in Bioorganic & Medicinal Chemistry assessed the cytotoxic effects of aminophosphonic acids containing hydantoin moieties. The study revealed that derivatives of this compound exhibited moderate clastogenicity and high antiproliferative activity against ICR mice bone marrow cells .

Toxicity Profile

A hazard assessment indicates that this compound is not a skin sensitizer and has a low toxicity profile with an oral LD50 greater than 2000 mg/kg in rats . The compound has also been tested for mutagenicity and demonstrated negative results in reverse mutation assays.

Comparative Biological Activity Table

Activity This compound Related Compounds
AnticonvulsantYesPhenytoin
AntitumorModerateVarious hydantoins
AntimicrobialYesOther diazaspiro compounds
Toxicity (LD50)>2000 mg/kgVaries by compound

Properties

IUPAC Name

1,3-diazaspiro[4.7]dodecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-8-10(12-9(14)11-8)6-4-2-1-3-5-7-10/h1-7H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKBJKPVCZJVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221229
Record name 1,3-Diazaspiro(4.7)dodecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-94-1
Record name 1,3-Diazaspiro[4.7]dodecane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diazaspiro(4.7)dodecane-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638907
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22852
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diazaspiro(4.7)dodecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of cyclooctanone (RA 17 g, 135 mmol, Sigma-Aldrich) in ethanol (200 mL) and water (200 mL) were added KCN (17.5 g, 269 mmol, Sigma-Aldrich) followed by ammonium carbonate ([NH4]2CO3, 51.8 g, 539 mmol, Sigma-Aldrich). The resulting reaction mixture was stirred at 80° C. for 6 h. The reaction mixture was evaporated to dryness under reduced pressure to provide a white solid precipitate which was filtered, collected, and dried for 16 h to provide 15.9 g of the compound of formula RB, 1,3-diazaspiro[4.7]dodecane-2,4-dione (yield 73%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
51.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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